1-(2-methyl-1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-octahydropyrrolo[2,3-c]pyrrol-5-yl)ethan-1-one
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Description
The compound “1-(2-methyl-1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-octahydropyrrolo[2,3-c]pyrrol-5-yl)ethan-1-one” is a complex organic molecule. It contains several heterocyclic rings including a pyrazolo[1,5-a]pyrazine ring and a pyrrolo[2,3-c]pyrrole ring . These types of structures are often found in medicinal chemistry and material science due to their significant photophysical properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple heterocyclic rings. The pyrazolo[1,5-a]pyrazine ring is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. Pyrazolo[1,5-a]pyrimidines have been shown to undergo a variety of reactions, including those involving their preparation and post-functionalization .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its complex structure and the presence of multiple heterocyclic rings. For example, pyrazolo[1,5-a]pyrimidines have been found to have tunable photophysical properties .
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazolo[1,5-a]pyrimidines, have been studied for their potential as antimetabolites in purine biochemical reactions . They have also attracted pharmaceutical interest due to their antitrypanosomal activity .
Mode of Action
It’s worth noting that similar compounds, such as pyrazolo[1,5-a]pyrimidines, have been identified as strategic compounds for optical applications due to their tunable photophysical properties . Electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors .
Biochemical Pathways
Similar compounds, such as pyrazolo[1,5-a]pyrimidines, have been noted for their beneficial properties as antimetabolites in purine biochemical reactions .
Result of Action
Similar compounds, such as pyrazolo[1,5-a]pyrimidines, have exhibited good to high antioxidant activities .
Action Environment
It’s worth noting that similar compounds, such as pyrazolo[1,5-a]pyrimidines, have been identified as strategic compounds for optical applications due to their tunable photophysical properties . These properties could potentially be influenced by environmental factors.
Future Directions
Properties
IUPAC Name |
1-[2-methyl-1-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-5-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O/c1-10-6-14-16(17-4-5-20(14)18-10)21-11(2)7-13-8-19(12(3)22)9-15(13)21/h4-6,11,13,15H,7-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSMSHFYLFNJISS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2CN(CC2N1C3=NC=CN4C3=CC(=N4)C)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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